N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has drawn attention for its potential applications in medicinal chemistry and biological research. Its structure features a piperidine ring, a thiophene group, and an oxalamide moiety, which contribute to its unique chemical properties. The compound's molecular formula is , and it has a molecular weight of approximately .
This compound is classified under oxalamides, which are derivatives of oxalic acid where one or both of the carboxylic acid groups are replaced by amides. The presence of trifluoromethyl and thiophene substituents indicates its potential for varied biological activity, making it a subject of interest in pharmaceutical research. The compound can be sourced from chemical suppliers such as BenchChem, which provides high-purity samples suitable for research applications.
The synthesis of N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves several key steps:
Each step requires careful control of reaction conditions to optimize yield and purity, often employing techniques such as chromatography for purification.
The compound's structure can be represented using various chemical notation systems:
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3
GKXCNHDIBQMUPD-UHFFFAOYSA-N
The structural analysis reveals a three-dimensional arrangement that allows for potential interactions with biological targets, particularly through hydrogen bonding and hydrophobic interactions due to its aromatic components.
N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo several chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is not fully elucidated but is believed to involve:
Further studies are necessary to clarify these mechanisms and their implications in therapeutic contexts.
The physical properties of N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide include:
Chemical properties include reactivity towards nucleophiles due to the presence of electrophilic sites within its structure. Stability under standard laboratory conditions is generally good but may vary based on environmental factors like temperature and pH.
N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several potential applications:
These applications highlight the compound's versatility and importance in ongoing scientific research efforts.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7